molecular formula C15H15N5OS B11182995 N-methyl-5-{[(2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-1H-imidazole-4-carboxamide

N-methyl-5-{[(2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-1H-imidazole-4-carboxamide

Cat. No.: B11182995
M. Wt: 313.4 g/mol
InChI Key: VSTIUEKQSVXAMV-CYVLTUHYSA-N
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Description

N-METHYL-5-{[(2Z)-4-METHYL-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-5-{[(2Z)-4-METHYL-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by further functionalization to introduce the thiazole moiety .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also be optimized to increase yield and purity. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-5-{[(2Z)-4-METHYL-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-METHYL-5-{[(2Z)-4-METHYL-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-1H-IMIDAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions like infections, inflammation, and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-METHYL-5-{[(2Z)-4-METHYL-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-5-{[(2Z)-4-METHYL-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-methyl-4-[(Z)-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)amino]-1H-imidazole-5-carboxamide

InChI

InChI=1S/C15H15N5OS/c1-10-8-22-15(20(10)11-6-4-3-5-7-11)19-13-12(14(21)16-2)17-9-18-13/h3-9H,1-2H3,(H,16,21)(H,17,18)/b19-15-

InChI Key

VSTIUEKQSVXAMV-CYVLTUHYSA-N

Isomeric SMILES

CC1=CS/C(=N\C2=C(NC=N2)C(=O)NC)/N1C3=CC=CC=C3

Canonical SMILES

CC1=CSC(=NC2=C(NC=N2)C(=O)NC)N1C3=CC=CC=C3

Origin of Product

United States

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